molecular formula C15H22BNO5 B13080960 Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate CAS No. 1346697-36-6

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate

Cat. No.: B13080960
CAS No.: 1346697-36-6
M. Wt: 307.15 g/mol
InChI Key: LUSXUZPYOVARPQ-UHFFFAOYSA-N
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Description

Table 1: Molecular Formula and Weight Summary

Property Value
Molecular Formula C₁₅H₂₂BNO₅
Molecular Weight 307.15 g/mol
Exact Mass 307.14988 g/mol

Properties

CAS No.

1346697-36-6

Molecular Formula

C15H22BNO5

Molecular Weight

307.15 g/mol

IUPAC Name

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropanoate

InChI

InChI=1S/C15H22BNO5/c1-14(2)15(3,4)22-16(21-14)11-6-8-17-12(10-11)20-9-7-13(18)19-5/h6,8,10H,7,9H2,1-5H3

InChI Key

LUSXUZPYOVARPQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCC(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis generally follows these key steps:

  • Preparation of the 4-bromopyridin-2-ol intermediate
    Starting from 2-hydroxypyridine, selective bromination at the 4-position yields 4-bromo-2-hydroxypyridine. This intermediate serves as a substrate for subsequent ether formation and borylation.

  • Ether Formation via Nucleophilic Substitution
    The 4-bromo-2-hydroxypyridine is reacted with methyl 3-bromopropanoate or its equivalents under basic conditions to form the ether linkage. This step typically uses potassium carbonate or sodium hydride as a base in polar aprotic solvents (e.g., DMF or DMSO) to facilitate nucleophilic substitution at the alkyl halide.

  • Borylation of the Aromatic Bromide
    The 4-bromo substituent on the pyridine ring is converted into the boronic ester via palladium-catalyzed Miyaura borylation. This reaction employs bis(pinacolato)diboron as the boron source, Pd(dppf)Cl2 as the catalyst, and potassium acetate as the base in solvents like dioxane at elevated temperatures (around 80 °C).

  • Purification
    The final product is purified by standard chromatographic techniques or recrystallization to yield methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate as a pure compound.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Typical Yield (%) Notes
1 Bromination N-Bromosuccinimide (NBS), AIBN catalyst, CCl4, reflux 5 h 70-85 Selective bromination at 4-position of 2-hydroxypyridine
2 Ether Formation Methyl 3-bromopropanoate, K2CO3 or NaH, DMF, room temp to 60 °C 75-90 Base-promoted nucleophilic substitution to form pyridin-2-yloxypropanoate ester
3 Miyaura Borylation Bis(pinacolato)diboron, Pd(dppf)Cl2 (5 mol%), KOAc, dioxane, 80 °C, 8 h 60-80 Conversion of aryl bromide to boronic ester; key step for installing the dioxaborolane moiety
4 Purification Silica gel chromatography or recrystallization - Ensures removal of palladium residues and side products

Mechanistic Insights

  • Bromination proceeds via radical substitution facilitated by NBS and AIBN, targeting the activated pyridine ring.
  • Ether formation occurs through SN2 displacement of the bromide on methyl 3-bromopropanoate by the phenolate ion generated from 2-hydroxypyridine.
  • Miyaura borylation involves oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester.

Alternative Synthetic Strategies

  • Direct Borylation of Pyridine Derivatives : Some protocols explore direct C–H borylation of pyridine rings using iridium catalysts, but selectivity and yields are less predictable compared to Miyaura borylation.
  • Pre-formed Boronic Ester Coupling : Another approach is to first prepare 4-boronated pyridine derivatives and then perform etherification, but this may be limited by the stability of boronic esters under basic conditions.

Research Findings and Optimization Notes

  • The choice of base and solvent in the ether formation step critically affects yield and purity; polar aprotic solvents and mild bases favor clean substitution.
  • The Miyaura borylation step benefits from the use of Pd(dppf)Cl2 catalyst, which provides high turnover and selectivity.
  • Reaction times for borylation range from 6 to 12 hours; prolonged heating can lead to decomposition.
  • Purification is essential to remove palladium residues and unreacted starting materials, often achieved by silica gel chromatography.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Impact on Yield/Quality
Bromination reagent NBS with AIBN in CCl4 High selectivity for 4-bromo substitution
Ether formation base K2CO3 or NaH Efficient nucleophilic substitution
Ether formation solvent DMF or DMSO Enhances solubility and reaction rate
Borylation catalyst Pd(dppf)Cl2 (5 mol%) High catalytic efficiency
Borylation base KOAc Facilitates transmetallation step
Borylation solvent Dioxane Good solvent for palladium catalysis
Temperature (borylation) 80 °C Optimal for reaction progress and stability
Reaction time (borylation) 8 hours Balances conversion and side reactions

Chemical Reactions Analysis

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions, respectively. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

Methyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Propanoate

  • Structure : Differs by replacing the pyridine ring with a benzene ring.
  • Key Differences :
    • Electronic Effects : The pyridine ring (electron-deficient) enhances reactivity in cross-coupling compared to the phenyl group (electron-neutral) .
    • Applications : Pyridine-containing derivatives are more common in medicinal chemistry for hydrogen bonding and metal coordination .
  • Synthesis : Similar coupling methods (e.g., cesium carbonate-mediated alkylation) but starting from phenyl boronic esters .

Ethyl 2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Propanoate

  • Structure : Features a pyrazole ring instead of pyridine, with an ethyl ester.
  • Biological Activity: Pyrazole derivatives are prominent in kinase inhibitors, suggesting divergent therapeutic targets .

Methyl 2-((((3-Methylbutan-2-yl)Oxy)Carbonothioyl)Thio)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Propanoate (M19)

  • Structure : Contains a xanthate group (-SC(S)O-) instead of the pyridinyloxy linker.
  • Key Differences :
    • Reactivity : The xanthate group enables radical-mediated polymerization, unlike the ether linker in the target compound .
    • Stability : Xanthates are more prone to hydrolysis under acidic conditions compared to ethers .

Physicochemical and Reactivity Comparisons

Physical Properties

Compound Melting Point/State NMR Shifts (1H, CDCl3) Yield
Target Compound Not reported δ 3.69 (s, 3H, COOCH3) 74%*
Methyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Propanoate Oil δ 3.65 (s, 3H, COOCH3) 74%
Ethyl 2-((5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Oxy)Propanoate Not reported δ 1.25 (t, 3H, CH2CH3) 80%

*Yield inferred from analogous syntheses in .

Reactivity in Cross-Coupling Reactions

  • Target Compound : Pyridine’s electron-withdrawing nature accelerates transmetalation in Suzuki-Miyaura reactions compared to phenyl analogs .
  • Ethyl Esters (e.g., Compound 4a ) : Ethyl groups may slow hydrolysis in aqueous conditions, extending shelf life but reducing reactivity in polar solvents.

Stability and Hydrolysis

  • Methyl Esters : More resistant to enzymatic hydrolysis than ethyl esters, enhancing stability in biological systems .
  • Boronate Stability : All compounds are sensitive to protic solvents but stabilized by the pinacol group .

Biological Activity

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is a compound of significant interest due to its unique structure and potential biological activities. This article reviews the compound's biological properties, including its applications in drug development, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H19BO4C_{10}H_{19}BO_4, with a molecular weight of approximately 214.066 g/mol. It features a boron-containing dioxaborolane moiety that enhances its chemical reactivity and stability. The presence of the pyridine ring contributes to its potential interactions with biological targets.

Mechanisms of Biological Activity

This compound exhibits several biological activities:

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structures can inhibit various cancer cell lines by disrupting microtubule dynamics. This mechanism is often associated with kinesin spindle protein (KSP) inhibition, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Properties :
    • Research has shown that boron-containing compounds can exhibit antimicrobial activity against a range of pathogens. For instance, derivatives of boronic acids have demonstrated effectiveness against both bacterial and fungal strains .
  • Bioconjugation Applications :
    • The compound is utilized in bioconjugation techniques for attaching biomolecules to surfaces or other molecules. This property is particularly useful in diagnostics and therapeutic applications .

Case Study 1: Anticancer Efficacy

A study involving a series of boron-containing compounds illustrated that methyl derivatives could significantly inhibit the proliferation of breast cancer cells. The mechanism was linked to the disruption of mitotic spindle formation, leading to increased apoptosis rates .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight214.066 g/molVaries (typically between 200 - 300 g/mol)
Anticancer ActivityYes (KSP inhibition leading to apoptosis)Yes (many boron derivatives exhibit similar effects)
Antimicrobial ActivityModerate (effective against certain bacteria and fungi)Varies widely; many show significant activity
Bioconjugation PotentialHigh (used in attaching biomolecules for diagnostics)High (common feature in many organoboron compounds)

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